molecular formula C11H8F6O2 B12092913 Ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate

Ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate

Cat. No.: B12092913
M. Wt: 286.17 g/mol
InChI Key: QUPUISAAPSCYEZ-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate is an organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate typically involves the reaction of ethyl acetate with difluoromethylating agents in the presence of a base. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various chemical processes .

Scientific Research Applications

Ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical intermediate.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.

    Industry: This compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate exerts its effects involves interactions with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable compound for drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate
  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate

Uniqueness

Ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate is unique due to the presence of a trifluoromethyl group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c1-2-19-9(18)10(13,14)7-4-3-6(12)5-8(7)11(15,16)17/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPUISAAPSCYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)F)C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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